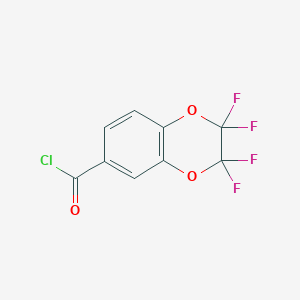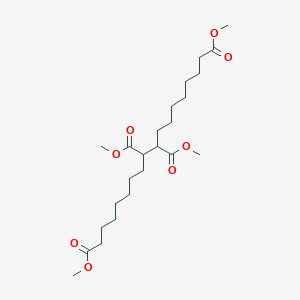![molecular formula C13H24O2Si B12560737 {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane CAS No. 194242-28-9](/img/structure/B12560737.png)
{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a unique combination of a cyclohexene ring, an ethoxyethenyl group, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane typically involves the reaction of cyclohexene with ethoxyethenylsilane under specific conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The process involves the formation of an intermediate, which then undergoes further reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or improved mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functionalized silanes.
Mecanismo De Acción
The mechanism by which {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclohexene ring and ethoxyethenyl group provide additional sites for functionalization, making the compound versatile in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
- {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(dimethyl)silane
- {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(triethyl)silane
- {[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(methylphenyl)silane
Uniqueness
{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and enhanced reactivity. This makes it particularly useful in applications where these properties are desirable.
Propiedades
Número CAS |
194242-28-9 |
|---|---|
Fórmula molecular |
C13H24O2Si |
Peso molecular |
240.41 g/mol |
Nombre IUPAC |
[2-(cyclohexen-1-yl)-1-ethoxyethenoxy]-trimethylsilane |
InChI |
InChI=1S/C13H24O2Si/c1-5-14-13(15-16(2,3)4)11-12-9-7-6-8-10-12/h9,11H,5-8,10H2,1-4H3 |
Clave InChI |
YCPLPMRGDNFHRI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=CC1=CCCCC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


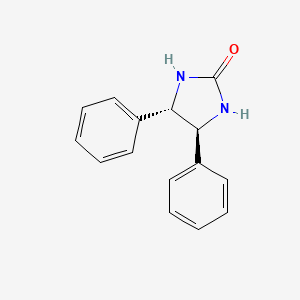
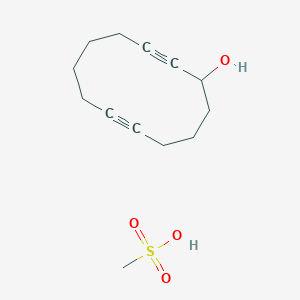
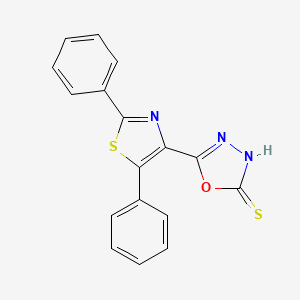
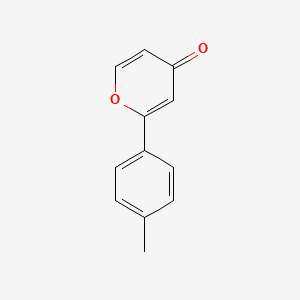
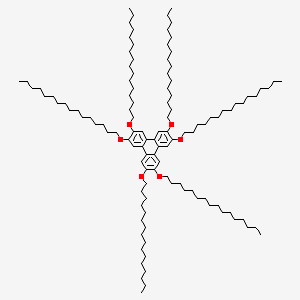
![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)
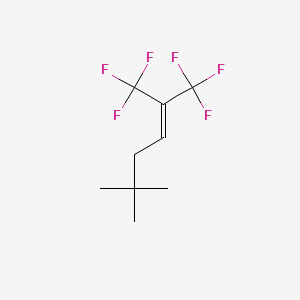
![4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B12560703.png)
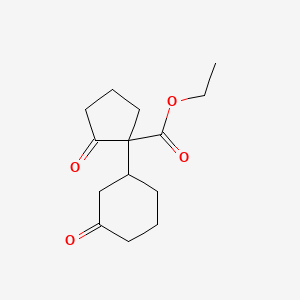
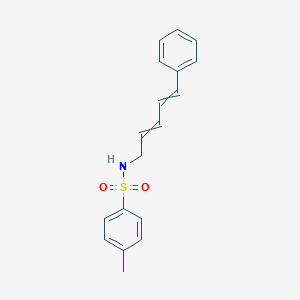
![(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea](/img/structure/B12560720.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)
